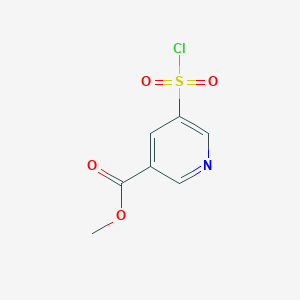

5-(Clorosulfonil)nicotinato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 5-(chlorosulfonyl)nicotinate is a useful research compound. Its molecular formula is C7H6ClNO4S and its molecular weight is 235.64. The purity is usually 95%.

BenchChem offers high-quality Methyl 5-(chlorosulfonyl)nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(chlorosulfonyl)nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Formulaciones farmacéuticas

El nicotinato de metilo, un compuesto relacionado, se utiliza en formulaciones farmacéuticas como aerosoles para el alivio del dolor . Mejora la penetración tópica de los ingredientes activos en cremas y aerosoles y también tiene un papel efectivo para el alivio del dolor y las molestias en las articulaciones, tendones y músculos .

Química analítica

El nicotinato de metilo se puede evaluar mediante cromatografía líquida de alto rendimiento (HPLC) en formulaciones farmacéuticas y plantas medicinales . Esto sugiere que el 5-(Clorosulfonil)nicotinato de metilo podría utilizarse potencialmente en aplicaciones analíticas similares.

Tensioactivo en detergentes

Los sulfonatos de éster metílico (MES), una clase de compuestos a la que pertenece el this compound, se utilizan como tensioactivos debido a su excelente actividad superficial y comportamiento de autoensamblaje . Ofrecen buenas propiedades fisicoquímicas para aplicaciones como detergentes y emulsionantes .

Agente emulsionante

El MES se ha utilizado como agente emulsionante para mejorar la estabilidad de almacenamiento de ciertos productos . Dada su estructura química similar, el this compound podría potencialmente servir una función similar.

Solubilización de hidrocarburos

El MES muestra una capacidad de solubilización considerable hacia los hidrocarburos aromáticos policíclicos . Esto sugiere que el this compound podría utilizarse potencialmente en aplicaciones que requieran la solubilización de compuestos hidrófobos.

Aplicaciones ambientales

Dado que el MES se puede sintetizar a partir de aceite de cocina usado, una materia prima de bajo coste , el this compound podría utilizarse potencialmente en aplicaciones similares respetuosas con el medio ambiente.

Safety and Hazards

Methyl 5-(chlorosulfonyl)nicotinate is classified as a dangerous substance. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

Methyl 5-(chlorosulfonyl)nicotinate is a derivative of nicotinic acid, also known as niacin . The primary targets of nicotinic acid and its derivatives are the nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They play a crucial role in the transmission of signals in the nervous system .

Mode of Action

Nicotinic acid acts as an agonist at nicotinic acetylcholine receptors . Upon binding, it stimulates these receptors, leading to the opening of an ion channel and the flow of ions across the cell membrane . This action triggers a series of events within the cell, leading to various physiological responses .

Biochemical Pathways

Nicotine, a similar compound, is known to be metabolized through several pathways in bacteria, including the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (vpp pathway) . These pathways involve a series of enzymatic reactions that transform nicotine into various metabolites .

Pharmacokinetics

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

Result of Action

For instance, nicotinic acid has been shown to enhance local blood flow at the site of application by acting as a peripheral vasodilator .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c to maintain its stability . Furthermore, the compound is classified as a hazardous material, indicating that it should be handled with care to avoid release into the environment .

Propiedades

IUPAC Name |

methyl 5-chlorosulfonylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4S/c1-13-7(10)5-2-6(4-9-3-5)14(8,11)12/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZZIJUGMGGPLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594839-14-2 |

Source

|

| Record name | methyl 5-(chlorosulfonyl)pyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((4-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2493586.png)

![Tert-butyl 2-(2-chloropyrimidine-5-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2493589.png)

![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493591.png)

![N-(3-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2493598.png)

![6,8-Diazaspiro[4.5]decane-7,9-dione](/img/structure/B2493599.png)

![1-{4-[4-(Morpholinocarbonyl)piperidino]phenyl}-1-ethanone](/img/structure/B2493604.png)

![(2-Ethoxyphenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2493605.png)

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2493607.png)